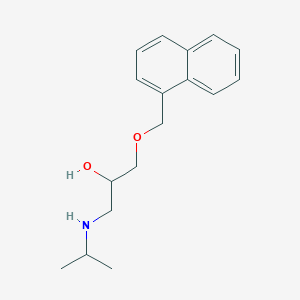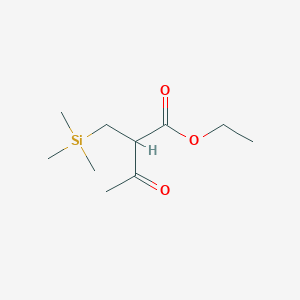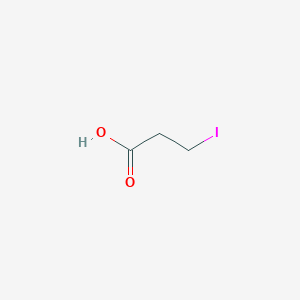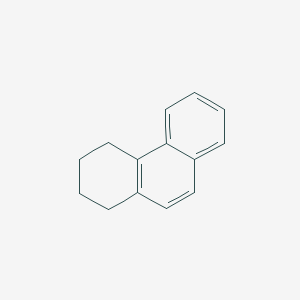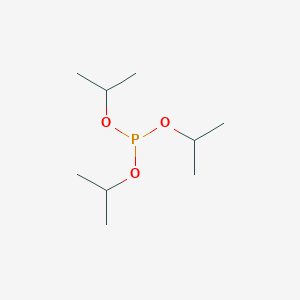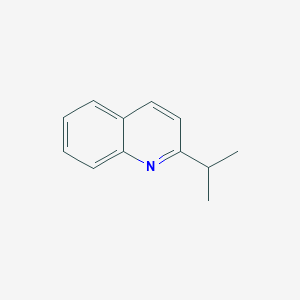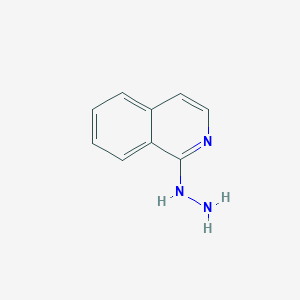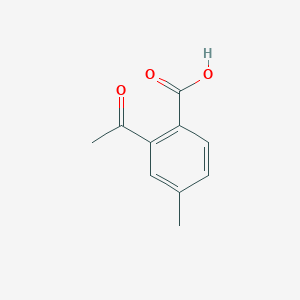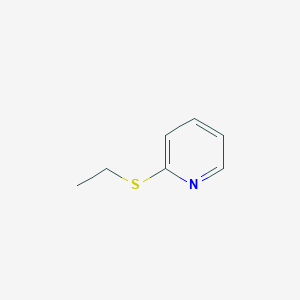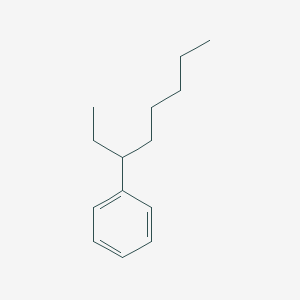
Octane, 3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane, 3-phenyl-, also known as 1-phenyloctane, is a chemical compound that belongs to the family of organic compounds known as phenylalkanes. It is a colorless liquid with a sweet odor and is used in various scientific research applications.
Mechanism of Action
The mechanism of action of Octane, 3-phenyl-, is not well understood. However, it is believed to interact with cellular membranes and alter their properties, leading to changes in cellular function.
Biochemical and Physiological Effects:
Octane, 3-phenyl-, has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro. It has also been shown to have analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using Octane, 3-phenyl-, in lab experiments is its low toxicity, which makes it a safer alternative to other organic solvents. However, its low boiling point and high vapor pressure can make it difficult to handle and store. Additionally, its high cost may limit its use in some experiments.
Future Directions
There are several future directions for research on Octane, 3-phenyl-. One area of interest is its potential as a drug candidate for the treatment of inflammation and cancer. Another area of interest is its use as a model compound for studying the properties of phenylalkanes and other organic compounds. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
Octane, 3-phenyl-, can be synthesized through the Friedel-Crafts alkylation reaction between benzene and 1-bromooctane. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and yields Octane, 3-phenyl-ne as the product.
Scientific Research Applications
Octane, 3-phenyl-, is used in various scientific research applications, including as a reference standard in gas chromatography, as a solvent for organic synthesis, and as a model compound for studying the properties of phenylalkanes. It is also used in the development of new drugs and as a starting material for the synthesis of other organic compounds.
properties
CAS RN |
18335-15-4 |
|---|---|
Product Name |
Octane, 3-phenyl- |
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
octan-3-ylbenzene |
InChI |
InChI=1S/C14H22/c1-3-5-7-10-13(4-2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |
InChI Key |
XEYWPMIXBVMRLE-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCC(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



